molecular formula C20H21N5O3 B4443930 6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

Cat. No.: B4443930
M. Wt: 379.4 g/mol
InChI Key: OBGAZGUUNTVKOQ-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines This compound is characterized by its unique structure, which includes a benzodioxole moiety, a piperazine ring, and a pyrido[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and efficient purification techniques to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(1,3-Benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and dimethyl sulfoxide are commonly used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups, resulting in a wide range of structurally diverse compounds .

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.

    Biology: It has shown promise as a tool for studying biological processes, such as enzyme inhibition and receptor binding, due to its ability to interact with specific molecular targets.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and central nervous system modulator.

    Industry: In industrial applications, the compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The molecular pathways involved in its action may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

    6-(1,3-Benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one: shares structural similarities with other pyrido[4,3-d]pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets and undergo diverse chemical reactions makes it a versatile and valuable tool in scientific research and industrial applications .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-23-6-8-24(9-7-23)20-21-11-15-16(22-20)4-5-25(19(15)26)12-14-2-3-17-18(10-14)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGAZGUUNTVKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 2
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6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 3
Reactant of Route 3
6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 4
Reactant of Route 4
6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 5
Reactant of Route 5
6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
Reactant of Route 6
Reactant of Route 6
6-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one

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